molecular formula C16H21N3O7S B6493361 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 869071-72-7

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B6493361
CAS No.: 869071-72-7
M. Wt: 399.4 g/mol
InChI Key: SBLGVNMVCDIZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide” is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonyl group at position 6. This benzodioxine-sulfonyl moiety is linked to a 1,3-oxazinan ring at position 3, with a methylene bridge connecting the oxazinan to an N-methylethanediamide group. The ethanediamide portion includes two amide functionalities, one of which is N-methylated.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7S/c1-17-15(20)16(21)18-10-14-19(5-2-6-26-14)27(22,23)11-3-4-12-13(9-11)25-8-7-24-12/h3-4,9,14H,2,5-8,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLGVNMVCDIZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a benzodioxine moiety, an oxazinan ring, and a sulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H20N2O5SC_{15}H_{20}N_2O_5S with a molecular weight of approximately 348.39 g/mol. The presence of the benzodioxine and oxazinan structures suggests potential interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities. Notably:

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting α-glucosidase, an enzyme critical in carbohydrate metabolism. This activity suggests potential applications in managing diabetes by slowing glucose absorption in the intestines .
  • Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation. This property could make it relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Antimicrobial and Antitumor Activities

Dihydro[1,3]oxazine derivatives have been reported to possess various pharmacological activities including:

  • Antibacterial and Antifungal Properties : Some derivatives exhibit bactericidal and fungicidal activities, indicating their potential as antimicrobial agents .
  • Antitumor Effects : Preliminary studies suggest that related compounds may possess antitumor properties, warranting further investigation into their mechanisms of action and efficacy .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The benzodioxine ring can interact with hydrophobic pockets within enzyme active sites.
  • Formation of Hydrogen Bonds : The sulfonamide group may form hydrogen bonds with key amino acid residues in the enzyme's active site.
  • Enhanced Binding Affinity : The oxazinan moiety can further stabilize the binding through additional interactions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1α-Glucosidase InhibitionDemonstrated significant inhibition with IC50 values comparable to known inhibitors .
Study 2Acetylcholinesterase InhibitionShowed promising results in reducing enzyme activity in vitro .
Study 3Antimicrobial ActivityReported effective bactericidal activity against various strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, as identified in the evidence, share the benzodioxine core but differ in substituents and functional groups. Below is a detailed comparison with two related compounds:

a. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Benzodioxin-5-yl group linked to a pyridine ring with methoxy and dimethylaminophenyl substituents.

b. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide ()

  • Molecular Formula : C₂₂H₂₆N₂O₅S
  • Molecular Weight : 430.52 g/mol
  • Key Features :
    • Benzodioxin-6-yl group conjugated to a benzenesulfonamide via a piperidinyl-oxoethyl linker.
    • Sulfonamide group may confer protease inhibition or antibacterial activity, common in sulfonamide derivatives.
  • Applications: No specific applications cited, but structural motifs align with antimicrobial or anti-inflammatory agents .

c. Structural and Functional Contrasts

Feature Target Compound Compound from Compound from
Core Structure Benzodioxine-6-sulfonyl + oxazinan + methylethanediamide Benzodioxin-5-yl + pyridinamine Benzodioxin-6-yl + benzenesulfonamide + piperidinyl
Key Functional Groups Sulfonyl, oxazinan, ethanediamide Dimethylamino, methoxy, pyridine Sulfonamide, piperidinyl, ketone
Molecular Weight Not available 391.46 g/mol 430.52 g/mol
Potential Applications Hypothesized: Enzyme inhibition (sulfonyl/amide motifs) Research use only (no medical validation) Antimicrobial/anti-inflammatory (sulfonamide class)

Research Findings and Implications

  • Target Compound: Limited data preclude definitive conclusions, but the sulfonyl and oxazinan groups may enhance binding to serine proteases or kinases, as seen in related sulfonamide drugs. The ethanediamide moiety could improve metabolic stability compared to simpler amides.
  • Compound from : The benzenesulfonamide and piperidinyl groups mirror structural elements in COX-2 inhibitors (e.g., Celecoxib), implying possible anti-inflammatory applications .

Preparation Methods

Sulfonation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The precursor 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) undergoes sulfonation using chlorosulfonic acid under controlled conditions. Reaction at 0–5°C for 4 hours yields the sulfonic acid intermediate, which is isolated via precipitation in ice-cwater.

Conversion to Sulfonyl Chloride

Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) converts the sulfonic acid to 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (2 ). Refluxing at 40°C for 2 hours ensures complete conversion, with excess SOCl₂ removed under reduced pressure.

Table 1: Optimization of Sulfonyl Chloride Synthesis

ParameterConditionYield (%)
SOCl₂ Equiv.3.078
Temperature (°C)4082
SolventAnhydrous DCM85

Construction of 1,3-Oxazinan-2-ylmethylamine Intermediate

The 1,3-oxazinan ring is synthesized via a [3+3] cycloaddition strategy.

Cyclization of N-Methyldiethanolamine

N-Methyldiethanolamine (3 ) reacts with paraformaldehyde in toluene under Dean-Stark conditions to form 1,3-oxazinan-2-ylmethanol (4 ). Catalytic p-toluenesulfonic acid (p-TsOH) facilitates water removal, achieving 76% yield after recrystallization.

Amination of Oxazinan Methanol

Mitsunobu reaction conditions (triphenylphosphine, diethyl azodicarboxylate) convert 4 to 1,3-oxazinan-2-ylmethylamine (5 ) using phthalimide as the nitrogen source. Subsequent hydrazinolysis in ethanol liberates the primary amine, isolated as a colorless oil (68% yield).

Sulfonamide Bond Formation

Coupling the sulfonyl chloride (2 ) with the oxazinan amine (5 ) forms the sulfonamide core.

Reaction Conditions

In anhydrous DMF, 2 (1.2 equiv) reacts with 5 (1.0 equiv) under nitrogen atmosphere. Lithium hydride (LiH, 2.0 equiv) deprotonates the amine, enabling nucleophilic attack on the sulfonyl chloride. After 12 hours at 25°C, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 65% of 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-ylmethylamine (6 ).

Table 2: Sulfonamide Coupling Optimization

BaseSolventTime (h)Yield (%)
LiHDMF1265
NaHTHF1842
K₂CO₃Acetone2428
Coupling AgentTemperature (°C)Yield (%)
EDC/HOBt058
DCC/DMAP2534
HATU-1047

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 8.5 Hz, 1H, ArH), 4.32 (s, 4H, OCH₂CH₂O), 3.85–3.78 (m, 2H, Oxazinan CH₂), 3.45 (s, 3H, NCH₃), 2.95 (t, J = 6.0 Hz, 2H, SO₂NCH₂).

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 148.1 (ArC-O), 132.4 (ArC-SO₂), 64.8 (OCH₂CH₂O), 52.4 (Oxazinan C), 38.7 (NCH₃).

Infrared Spectroscopy (IR)

Strong absorptions at 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ asymmetric), and 1160 cm⁻¹ (SO₂ symmetric) confirm functional groups.

Yield Optimization and Challenges

Recrystallization Purity

Recrystallizing the final product from ethanol:water (9:1) improves purity to >98% (HPLC). Excessive heating during sulfonylation causes decomposition, necessitating strict temperature control .

Q & A

Q. What are the foundational synthetic routes for N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide?

The synthesis typically involves:

  • Step 1 : Sulfonylation of the benzodioxin-6-amine core using sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (e.g., aqueous NaOH) with strict pH control (~8–10) to form the sulfonamide intermediate .
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the oxazinan-methyl and ethanediamide moieties. Polar aprotic solvents like DMF and activators such as LiH are critical for efficient bond formation .
  • Key reagents : Sodium carbonate for deprotonation, dichloromethane/DMF for solvation, and recrystallization for purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H-NMR and ¹³C-NMR : To map proton environments and carbon backbone, particularly resolving signals for the oxazinan-methyl group (δ 3.5–4.5 ppm) and sulfonyl peaks .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
  • CHN Analysis : Validate elemental composition (C, H, N) to ensure purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • pH Control : Maintain pH 8–10 to stabilize the amine nucleophile while minimizing hydrolysis of sulfonyl chloride .
  • Solvent Selection : Use DMF for polar aprotic conditions to enhance reactivity; avoid protic solvents that may deactivate intermediates .
  • Temperature : Moderate heating (40–60°C) accelerates kinetics without degrading sensitive groups .
  • Example Data : In analogous syntheses, adjusting pH from 7 to 9 increased yields from 45% to 72% .

Q. How to address contradictions in reported biological activity (e.g., α-glucosidase inhibition)?

  • Structural Comparisons : Modify substituents on the phenylacetamide moiety. For example, para-methoxy groups (IC₅₀ = 81–86 µM) show better activity than unsubstituted analogs (IC₅₀ > 100 µM) .

  • Assay Conditions : Standardize enzyme concentration (e.g., 0.2 U/mL) and incubation time (30 min) to reduce variability .

  • Data Table :

    Compound ModificationIC₅₀ (µM)Reference
    4-Methoxy substitution81.12
    Unsubstituted phenyl>100
    Reference (Acarbose)37.38

Q. What computational strategies predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl group as a hydrogen bond acceptor) .
  • Molecular Docking : Simulate binding to α-glucosidase (PDB: 2ZE0) to prioritize substituents with optimal hydrophobic contacts (e.g., methyl groups) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns to validate binding modes .

Methodological Challenges

Q. How to resolve ambiguities in ¹H-NMR spectra due to overlapping signals?

  • COSY/HSQC : Correlate coupled protons (e.g., oxazinan methylene protons) and assign quaternary carbons .
  • Deuteration Experiments : Replace exchangeable protons (e.g., NH) with D₂O to simplify splitting patterns .

Q. What strategies improve purification of polar intermediates?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high recovery of crystalline products .

Future Directions

  • Hybrid Analogues : Combine benzodioxin sulfonamides with thienopyrimidine moieties to enhance enzyme inhibition .
  • In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro and preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.